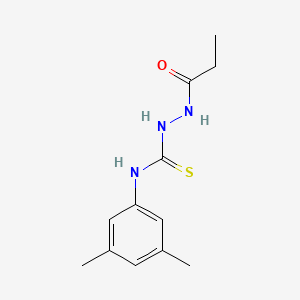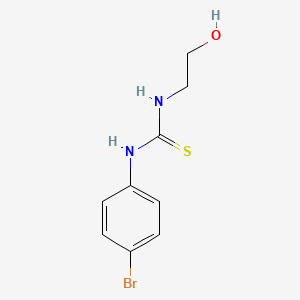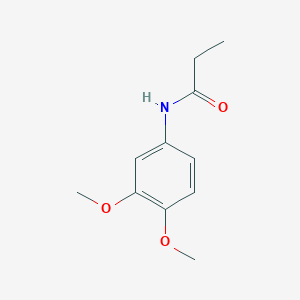![molecular formula C16H23NO4 B4714908 (2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid
Overview
Description
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid inhibits EAATs by binding to the substrate-binding site of the transporter, thereby preventing the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels and enhanced synaptic transmission. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for the binding site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the risk of seizures and induce neuronal damage in the hippocampus. This compound has also been shown to decrease the expression of EAATs in the brain, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of these transporters in various neurological disorders. However, this compound also has several limitations. It has been shown to be neurotoxic at high concentrations, which may limit its use in certain experiments. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in some experimental protocols.
Future Directions
There are several future directions for research on (2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid. One area of interest is the development of more potent and selective inhibitors of EAATs that do not have the neurotoxic effects of this compound. Another area of interest is the investigation of the potential therapeutic applications of EAAT inhibitors in neurological disorders. Finally, there is a need for further research on the mechanisms underlying the neurotoxic effects of this compound, which may provide insights into the pathophysiology of neurological disorders.
Scientific Research Applications
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid has been widely used as a research tool to study the role of EAATs in various neurological disorders. It has been shown to enhance the synaptic transmission of glutamate and increase the risk of seizures in animal models. This compound has also been used to investigate the neuroprotective effects of EAAT inhibition in ischemia and traumatic brain injury.
properties
IUPAC Name |
2-[2-[1-(4-tert-butylphenyl)ethylamino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(17-14(18)9-21-10-15(19)20)12-5-7-13(8-6-12)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRSTHJKQFABDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4714833.png)
amine hydrochloride](/img/structure/B4714837.png)



![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)
amine dihydrochloride](/img/structure/B4714867.png)
![2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylic acid](/img/structure/B4714869.png)

![4-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B4714886.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714893.png)
![2-chloro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4714901.png)
![2-[(2-chlorobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine](/img/structure/B4714910.png)
![3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine](/img/structure/B4714923.png)